8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine
Description
8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine is a brominated and trifluoromethyl-substituted derivative of the [1,2,4]triazolo[1,5-a]pyridine scaffold. This heterocyclic compound is characterized by its fused bicyclic structure, which combines a triazole ring with a pyridine ring. The bromine atom at position 8 and the trifluoromethyl (-CF₃) group at position 6 confer unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-1-4(7(9,10)11)2-14-6(5)12-3-13-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPBLFALLZDQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656839 | |
| Record name | 8-Bromo-6-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170302-00-7 | |
| Record name | 8-Bromo-6-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One notable method involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This eco-friendly method utilizes microwave irradiation to facilitate the reaction, resulting in the formation of the target compound in a short reaction time. The optimal reaction conditions involve using enaminonitriles and benzohydrazides in dry toluene at 140°C .
Chemical Reactions Analysis
8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 8-bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. IDO1 plays a significant role in tumor immune evasion by degrading tryptophan, thereby suppressing T-cell function. Compounds derived from triazolo-pyridine scaffolds have shown promise in enhancing immune responses against tumors.
- Case Study : A structure-based virtual screening identified derivatives of triazolo-pyridine that exhibited sub-micromolar potency against IDO1. The synthesized compounds were tested for cytotoxicity and IC50 values in various cancer cell lines, demonstrating significant anticancer activity. For instance, one study reported an IC50 value comparable to established IDO1 inhibitors when tested on A375 melanoma cells at a concentration of 10 μM .
2. Structure-Activity Relationship Studies
The presence of the trifluoromethyl group at position 6 has been shown to enhance the binding affinity of these compounds to the heme group in IDO1. This modification is critical for the interaction with specific amino acids within the enzyme's active site .
| Compound | IC50 (μM) | Notes |
|---|---|---|
| This compound | 10 | Effective against A375 cells |
| VS9 (analog) | <0.5 | Improved potency and selectivity |
Material Science Applications
3. Synthesis of Novel Materials
The unique chemical structure of this compound allows it to serve as a building block for synthesizing novel materials with potential applications in organic electronics and photonics. The incorporation of trifluoromethyl groups can impart desirable electronic properties that enhance the performance of materials used in devices such as organic light-emitting diodes (OLEDs) and solar cells.
Agricultural Chemistry Applications
4. Pesticidal Properties
Preliminary research indicates that compounds based on triazolo-pyridine structures may exhibit pesticidal properties. The fluorinated derivatives could potentially enhance the efficacy and stability of agrochemicals by improving their lipophilicity and bioavailability .
Mechanism of Action
The mechanism of action of 8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine with similar compounds:
Key Observations :
- The trifluoromethyl group significantly increases molecular weight and lipophilicity, which may enhance membrane permeability and target binding .
Antibacterial and Antifungal Activity
- Triazolopyridines with bromine : 8-Bromo derivatives (e.g., 7-bromo-[1,2,4]triazolo[1,5-a]pyridine) exhibit moderate activity against Gram-positive bacteria like Enterococcus faecium (MIC = 8–16 µg/mL) .
- Trifluoromethyl analogs : The -CF₃ group enhances antifungal activity. For example, triazolopyrimidine derivatives with -CF₃ show improved inhibition of Fusarium species (IC₅₀ = 2–5 µM) .
Herbicidal Activity
- Sulfonamide derivatives : Compounds like 5,7-dimethyl-N-(substituted phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide exhibit herbicidal activity at 50–100 g/ha, targeting acetolactate synthase (ALS) .
- Role of bromine : Bromine at position 8 may enhance binding to ALS by increasing steric bulk, though direct data for the trifluoromethyl variant is lacking .
Antitumor Potential
- Triazolopyridines with aryl substituents : Derivatives such as [1,2,4]triazolo[1,5-a]pyrimidines bearing furan or thiophene moieties show antiproliferative activity against HeLa cells (IC₅₀ = 1–10 µM) . The trifluoromethyl group could further modulate cytotoxicity by reducing metabolic degradation .
Biological Activity
8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Profile
- IUPAC Name: 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- Molecular Formula: C7H3BrF3N3
- Molecular Weight: 266.02 g/mol
- CAS Number: 1170302-00-7
The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to act as an inhibitor of various enzymes and receptors, modulating their activity to elicit therapeutic effects. The compound's unique trifluoromethyl and bromine substituents enhance its potency and selectivity towards specific biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Study Findings : A study on triazole derivatives demonstrated that certain compounds showed IC50 values in the low micromolar range against prostate cancer cell lines (PC-3), indicating strong anticancer potential .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives of triazolo-pyridines possess selective activity against Chlamydia species:
- Case Study : A derivative exhibited superior activity compared to traditional antibiotics like spectinomycin and penicillin .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been studied for anti-inflammatory activity:
- Research Findings : Compounds based on the triazole framework demonstrated significant inhibition of COX enzymes (cyclooxygenases), which are key players in inflammatory processes. Selective COX-2 inhibitors derived from this scaffold showed promising results with IC50 values comparable to established anti-inflammatory drugs .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 8-Bromo[1,2,4]triazolo[1,5-a]pyridine | Lacks trifluoromethyl group | Reduced potency in enzyme inhibition |
| 6-Bromo-8-fluoro[1,2,4]triazolo[1,5-a]pyridine | Fluorine instead of trifluoromethyl | Variations in reactivity and biological effects |
Q & A
What are the standard synthetic routes for 8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine?
Level: Basic
Answer:
The synthesis of triazolopyridine derivatives typically involves oxidative cyclization or palladium-catalyzed cross-coupling. For brominated analogs like 7-bromo-[1,2,4]triazolo[1,5-a]pyridine, oxidative cyclization of N-(2-pyridyl)amidines using NaOCl, MnO₂, or PIFA (PhI(OCOCF₃)₂) is common . For trifluoromethyl-substituted derivatives, halogen-exchange reactions (e.g., substituting bromine with CN groups via Pd catalysis) are effective. A reported method for similar compounds involves reacting brominated intermediates with trifluoromethylating agents (e.g., CF₃Cu) under inert conditions . Optimization of reaction time, temperature (often 80–120°C), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) is critical for yield improvement .
How can spectroscopic and crystallographic methods be used to characterize this compound?
Level: Basic
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the bromine atom induces deshielding in adjacent protons (δ ~8.5–9.0 ppm for aromatic protons), while trifluoromethyl groups show distinct ¹⁹F NMR signals (δ -60 to -70 ppm) .
- X-ray Crystallography: Resolves bond lengths, angles, and torsion angles. In triazolopyridines, the fused triazole-pyridine system is nearly planar (r.m.s. deviation <0.01 Å), with substituents like trifluoromethyl introducing torsional angles (e.g., 55–72°) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 295.98 for C₇H₄BrF₃N₃) and fragmentation patterns .
What strategies optimize palladium-catalyzed substitution reactions at the 8-bromo position?
Level: Advanced
Answer:
- Catalyst Selection: Pd(PPh₃)₄ or Pd(dba)₂ with ligands like XPhos enhances reactivity for CN or CF₃ substitutions. For example, substituting bromine with CN using Zn(CN)₂ under Pd catalysis achieves >75% yield .
- Solvent and Temperature: Polar aprotic solvents (DMF, DMSO) at 100–120°C improve reaction rates. Microwave-assisted synthesis reduces time (e.g., 30 minutes vs. 8 hours) .
- Monitoring Intermediates: Use TLC or in-situ IR to track bromide displacement. Contamination by residual Pd is mitigated via chelating resins (e.g., SiliaBond® Thiourea) .
How to address contradictions in reported biological activity data for this compound?
Level: Advanced
Answer:
- Assay Reproducibility: Validate enzyme inhibition (e.g., PDE10 or mGlu5) using standardized protocols (IC₅₀ measurements in triplicate). Discrepancies may arise from cell-line variability (e.g., HEK293 vs. HeLa) .
- Structural Analog Analysis: Compare activity with non-brominated or non-trifluoromethyl analogs. For instance, the trifluoromethyl group enhances lipophilicity (logP +0.5), impacting membrane permeability .
- Meta-Analysis: Cross-reference data from PubChem, ECHA, and peer-reviewed studies (e.g., conflicting IC₅₀ values for antifungal activity may stem from differing MIC assay conditions) .
What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Level: Advanced
Answer:
- DFT Calculations: Gaussian 09 at the B3LYP/6-31G* level models electron density. The bromine atom acts as a strong electron-withdrawing group (σₚ = +0.26), while the trifluoromethyl group further polarizes the ring, directing nucleophilic attack to C-8 .
- Molecular Dynamics (MD): Simulate solvation effects in DMSO/water mixtures to predict reaction pathways. Free energy barriers (ΔG‡) for SNAr reactions correlate with experimental yields .
- Hammett Plots: Quantify substituent effects on reaction rates. For example, σₘ values for -CF₃ (+0.43) and -Br (+0.26) predict accelerated nucleophilic substitution compared to -H .
What are the safety protocols for handling and disposing of this compound?
Level: Basic
Answer:
- Handling: Use PPE (nitrile gloves, safety goggles) in a fume hood. The compound is hygroscopic; store under argon at -20°C to prevent decomposition .
- Waste Disposal: Collect organic waste in sealed containers labeled "halogenated organics." Incinerate at >1,200°C with alkaline scrubbers to neutralize HBr and HF emissions .
- Spill Management: Absorb with vermiculite, transfer to chemical waste bags, and treat with 10% NaOH solution to hydrolyze reactive intermediates .
How does the trifluoromethyl group influence the compound’s electronic properties?
Level: Advanced
Answer:
- Electron-Withdrawing Effect: The -CF₃ group decreases π-electron density (measured via Hammett σₘ = +0.43), stabilizing negative charges during nucleophilic substitution .
- Steric Effects: Van der Waals radius of CF₃ (~2.7 Å) introduces steric hindrance, reducing reaction rates at adjacent positions by ~30% compared to -CH₃ .
- Spectroscopic Impact: In ¹⁹F NMR, the -CF₃ group shows a triplet (J = 12 Hz) due to coupling with adjacent protons, aiding structural confirmation .
What are the key challenges in scaling up synthesis for this compound?
Level: Advanced
Answer:
- Purification: Column chromatography is impractical for large batches. Switch to recrystallization (e.g., hexane/EtOAC, 3:1) or continuous distillation .
- Exothermic Reactions: Bromination and trifluoromethylation are highly exothermic. Use jacketed reactors with automated temperature control (±2°C) to prevent runaway reactions .
- Yield Optimization: Pilot studies show a 15% yield drop at >100 g scale due to inhomogeneous mixing. Implement high-shear mixers or flow chemistry systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
